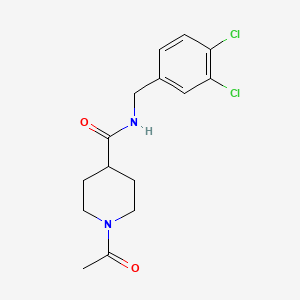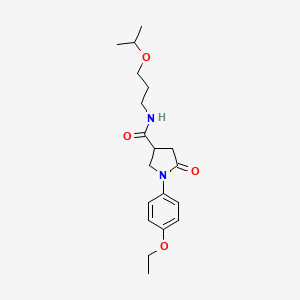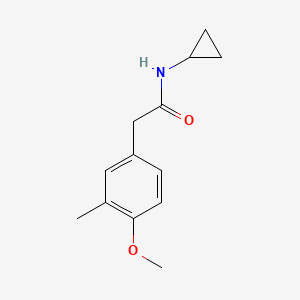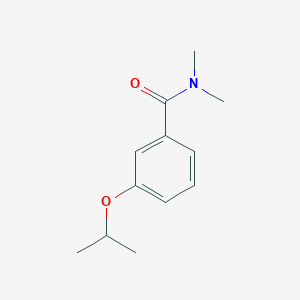![molecular formula C17H17NO B5313376 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one, also known as Methoxyketamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a derivative of ketamine, which is a widely used anesthetic drug. Methoxyketamine has been found to have a similar mechanism of action as ketamine, but with fewer side effects and greater potency. In
Mécanisme D'action
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. By blocking this receptor, 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine can produce analgesia, sedation, and antidepressant effects. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine also activates the AMPA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has also been found to increase the expression of genes involved in synaptic plasticity and neuroprotection. In addition, 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has been found to reduce inflammation and oxidative stress, which are implicated in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has several advantages for lab experiments. It is highly potent, which means that small amounts can produce significant effects. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine also has a relatively long half-life, which allows for sustained effects. However, 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has some limitations for lab experiments. It is a Schedule III controlled substance, which means that it is subject to strict regulations. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine is also relatively expensive, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its effects on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, research could focus on developing new synthesis methods for 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine that are more efficient and cost-effective. Finally, studies could be conducted to investigate the long-term effects of 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine on cognitive function and behavior.
In conclusion, 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine is a promising compound with a wide range of potential applications in the field of medicine. Its unique mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting subject for further research. By continuing to study 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine, we may be able to develop new treatments for neurodegenerative diseases and other conditions that currently have limited treatment options.
Méthodes De Synthèse
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine can be synthesized by reacting 3,4-dimethoxyphenylacetone with 4-methylphenylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine in its pure form. This synthesis method has been optimized to produce high yields of pure 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine.
Applications De Recherche Scientifique
3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has been studied extensively for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological effects, including analgesia, sedation, and antidepressant effects. 3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-oneine has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-3-(4-methylanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-10-16(11-9-13)18-14(2)12-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYPXFXJOEQKM-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
![N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5313348.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)



![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
